molecular formula C30H31N3O3 B2432809 4-ethoxy-6-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-2-(4-methylphenyl)quinoline CAS No. 1114887-21-6

4-ethoxy-6-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-2-(4-methylphenyl)quinoline

Cat. No.: B2432809
CAS No.: 1114887-21-6
M. Wt: 481.596
InChI Key: CWVATLGPJPUWIJ-UHFFFAOYSA-N
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Description

4-ethoxy-6-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-2-(4-methylphenyl)quinoline is a complex organic compound with a molecular formula of C30H31N3O3 and a molecular weight of 481.596 This compound features a quinoline core substituted with ethoxy and p-tolyl groups, and a piperazine ring substituted with a methoxyphenyl group

Preparation Methods

The synthesis of 4-ethoxy-6-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-2-(4-methylphenyl)quinoline typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for the synthesis of complex molecules like this one .

Chemical Reactions Analysis

4-ethoxy-6-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-2-(4-methylphenyl)quinoline can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated derivatives.

Scientific Research Applications

4-ethoxy-6-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-2-(4-methylphenyl)quinoline has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 4-ethoxy-6-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-2-(4-methylphenyl)quinoline involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

4-ethoxy-6-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-2-(4-methylphenyl)quinoline can be compared with other similar compounds, such as:

    (4-Ethoxy-2-(p-tolyl)quinolin-6-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone: This compound has a similar structure but with a different substitution pattern on the piperazine ring.

    (4-Ethoxy-2-(p-tolyl)quinolin-6-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone: This compound also has a similar structure but with different functional groups.

The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

[4-ethoxy-2-(4-methylphenyl)quinolin-6-yl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H31N3O3/c1-4-36-29-20-26(22-11-9-21(2)10-12-22)31-25-14-13-23(19-24(25)29)30(34)33-17-15-32(16-18-33)27-7-5-6-8-28(27)35-3/h5-14,19-20H,4,15-18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWVATLGPJPUWIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=NC2=C1C=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4OC)C5=CC=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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